N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound belonging to the thiazolo[4,5-d]pyrimidine class. This compound features a benzyl group attached to a thioacetamide moiety, which is further connected to a thiazolo[4,5-d]pyrimidine core with phenyl and oxo substituents[_{{{CITATION{{{_1{Buy N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo4,5 .... Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body, which could be various enzymes, receptors, or other proteins. The compound might inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical properties, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors could affect the compound’s stability, solubility, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of a thioamide derivative with a phenyl-substituted pyrimidinone under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the thiazolo[4,5-d]pyrimidine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other thiazolo[4,5-d]pyrimidine derivatives
Biology: Biologically, N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide has shown promise as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics and antifungal drugs.
Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It has demonstrated anti-inflammatory and anticancer properties, suggesting its use in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand its mechanisms and optimize its efficacy.
Industry: In the industry, this compound can be used as a building block for the synthesis of more complex molecules. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and chemical resistance.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Thioacetamides: These compounds contain a thioacetamide group and can exhibit antimicrobial and anticancer properties similar to N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide.
Uniqueness: this compound stands out due to its specific combination of functional groups and its demonstrated biological activities. Its unique structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
CAS No. |
1021215-59-7 |
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Molecular Formula |
C20H16N4O2S3 |
Molecular Weight |
440.55 |
IUPAC Name |
N-benzyl-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N4O2S3/c25-15(21-11-13-7-3-1-4-8-13)12-28-19-22-17-16(18(26)23-19)29-20(27)24(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,25)(H,22,23,26) |
InChI Key |
HMEMOLTYVQJTAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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